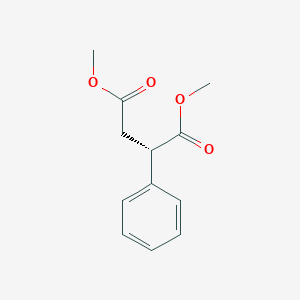
(S)-Dimethyl 2-phenylsuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Dimethyl 2-phenylsuccinate is an organic compound that belongs to the class of succinic acid esters. These compounds are known for their wide range of applications in various industrial fields, including cosmetics, agrochemistry, and the food industry . The compound is characterized by its chiral center, which gives it specific stereochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing (S)-Dimethyl 2-phenylsuccinate involves the bis-alkoxycarbonylation of olefins. This reaction uses an aryl α-diimine/palladium (II) catalyst and p-benzoquinone as an oxidant to achieve high yields . The starting materials for this synthesis are typically styrene and ethylene glycol, which are cheap and commercially available .
Industrial Production Methods
Industrial production of this compound often employs similar catalytic systems to those used in laboratory settings. The use of homogeneous catalysis with palladium catalysts is common due to its efficiency and ability to produce high yields .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Dimethyl 2-phenylsuccinate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The products vary depending on the nucleophile used but can include ethers and esters.
Wissenschaftliche Forschungsanwendungen
(S)-Dimethyl 2-phenylsuccinate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various bioactive molecules and heterocyclic compounds.
Biology: Studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of polymers, cosmetics, and as a green plasticizer to replace phthalates.
Wirkmechanismus
The mechanism of action of (S)-Dimethyl 2-phenylsuccinate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various bioactive compounds . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butylmalonate
- Benzylmalonate
- p-Iodobenzylmalonate
Uniqueness
(S)-Dimethyl 2-phenylsuccinate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological systems. This stereochemical property can make it more selective in certain reactions compared to its non-chiral counterparts .
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique stereochemistry and reactivity make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
61548-76-3 |
|---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
dimethyl (2S)-2-phenylbutanedioate |
InChI |
InChI=1S/C12H14O4/c1-15-11(13)8-10(12(14)16-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
CGVIBFZHFCVINR-JTQLQIEISA-N |
Isomerische SMILES |
COC(=O)C[C@@H](C1=CC=CC=C1)C(=O)OC |
Kanonische SMILES |
COC(=O)CC(C1=CC=CC=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


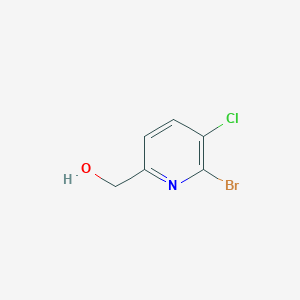
![4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine](/img/structure/B13085855.png)

![5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13085882.png)
![2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13085891.png)

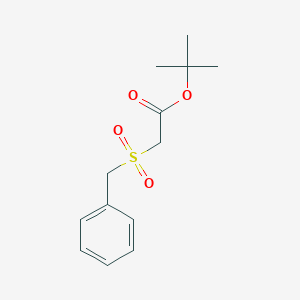

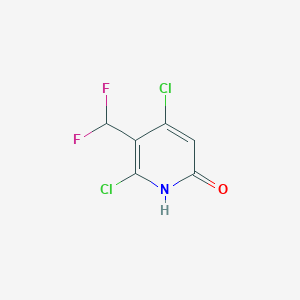
![2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13085914.png)
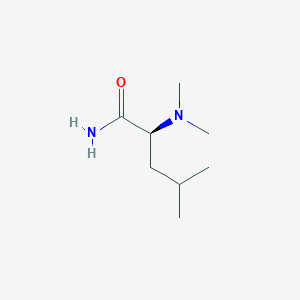
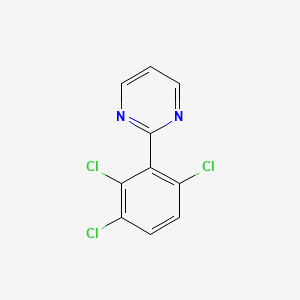
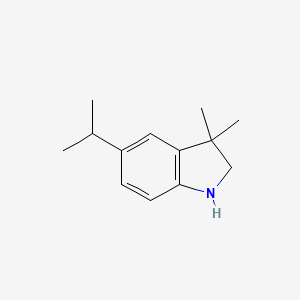
![Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13085928.png)
